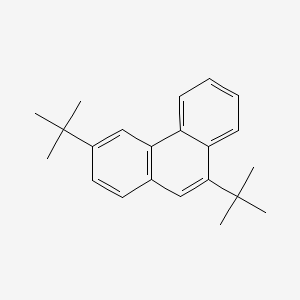
3,9-Ditert-butylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Ditert-butylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The addition of tert-butyl groups at the 3 and 9 positions of the phenanthrene structure enhances its chemical stability and alters its physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Ditert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Phenanthrene+2(tert-butyl chloride)AlCl3this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,9-Ditert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce nitro groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro-phenanthrene, bromo-phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Ditert-butylphenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 3,9-Ditert-butylphenanthrene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound without tert-butyl groups.
3,6-Ditert-butylphenanthrene: Another derivative with tert-butyl groups at different positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness: 3,9-Ditert-butylphenanthrene is unique due to the specific positioning of the tert-butyl groups, which significantly impacts its chemical reactivity and physical properties. This structural modification enhances its stability and makes it a valuable compound for various applications, particularly in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
55125-03-6 |
|---|---|
Molekularformel |
C22H26 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,9-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)16-12-11-15-13-20(22(4,5)6)18-10-8-7-9-17(18)19(15)14-16/h7-14H,1-6H3 |
InChI-Schlüssel |
UENRPNPQJZVMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















